molecular formula C19H18N2O4 B3968558 2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B3968558
M. Wt: 338.4 g/mol
InChI Key: ZNHRNLLNDSREKT-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular arrangement, which includes a nitrophenyl group and a spiro-fused cyclopropane ring

Properties

IUPAC Name

4-(4,5-dimethyl-2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-9-7-13(14(21(24)25)8-10(9)2)20-17(22)15-11-3-4-12(16(15)18(20)23)19(11)5-6-19/h3-4,7-8,11-12,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHRNLLNDSREKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a dimethylbenzene derivative to introduce the nitro group.

    Cyclization: The nitrophenyl intermediate undergoes cyclization with an appropriate azacycloalkane to form the spiro compound.

    Final modifications: Additional steps may include reduction or substitution reactions to achieve the desired final structure.

Chemical Reactions Analysis

2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Cyclization: Further cyclization reactions can modify the spiro structure, potentially leading to new derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spiro compound reactivity.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery research.

    Industry: While not widely used industrially, it could find niche applications in the synthesis of specialized materials or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for 2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the spiro structure could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar compounds include other spiro-fused cyclopropane derivatives and nitrophenyl-containing molecules Compared to these compounds, 2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its specific combination of functional groups and spiro structure

Similar compounds include:

  • 4,5-dimethyl-2-nitrophenyl isocyanate
  • 2-nitrophenyl isocyanate
  • 3,5-dimethyl-2-nitrophenol

These compounds share some structural features but differ in their overall molecular architecture and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
Reactant of Route 2
2-(4,5-dimethyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

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